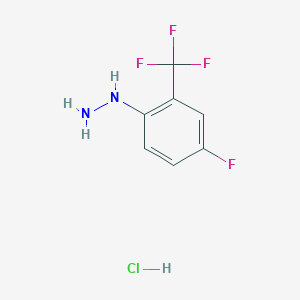

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride

Overview

Description

“(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS Number: 502496-21-1 . It has a molecular weight of 230.59 . The compound is a light yellow to yellow powder or crystals .

Molecular Structure Analysis

The IUPAC name for this compound is 1-[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine hydrochloride . The InChI code for this compound is 1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, phenylhydrazine-based compounds are known to participate in various chemical reactions. For instance, they can act as reductants in the one-step reduction and functionalization of graphene oxide .Physical And Chemical Properties Analysis

“this compound” is a light yellow to yellow powder or crystals . It should be stored in a refrigerator .Scientific Research Applications

Molecular Modeling and Docking Studies

A study by Mary et al. (2021) utilized theoretical approaches to explain the vibration and interaction of hydrazine derivatives, including (4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride. The study focused on the chemical reactivity and stability of these compounds, observing trends in increasing stability and decreasing reactivity. They also conducted molecular docking studies to predict biological activities, finding that the antitumor activity of these hydrazine derivatives was higher than standard drugs.

Fluorescent Probe for N2H4 Detection

Zhu et al. (2019) designed a ratiometric fluorescent probe for detecting hydrazine (N2H4), which has applications in chemical industry, pharmaceutical manufacturing, and agricultural production. The probe utilized a 4-bromobutyryl moiety as the recognition site and showed low cytotoxicity, high cell permeability, and a large Stokes shift, making it suitable for environmental and biological applications (Zhu et al., 2019).

Antimicrobial Activity of Hydrazine Derivatives

Dinnimath et al. (2011) synthesized 3-chloro-4-fluoro phenyl hydrazine and further processed it to create Schiff's bases and thiazolidin-4-ones. These compounds were tested for their antibacterial, antifungal, and antitubercular activities, highlighting the antimicrobial potential of these derivatives (Dinnimath et al., 2011).

Kinetic Study in Pharmaceutical Analysis

Athanasiou-Malaki and Koupparis (1989) described a kinetic potentiometric method for determining various hydrazines and related compounds, utilizing their reaction with 1-fluoro-2,4-dinitrobenzene. This study is significant in pharmaceutical analysis, demonstrating the potential of this compound in such applications (Athanasiou-Malaki & Koupparis, 1989).

Synthesis of Fluorinated Pyrazoles

Ohtsuka et al. (2012) investigated the direct trifluoromethylation of 1,3-dicarbonyl compounds, which included the use of hydrazine derivatives. This process is relevant for the synthesis of fluorinated pyrazoles, demonstrating another potential application area for this compound (Ohtsuka et al., 2012).

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that hydrazine derivatives can participate as reductants in various chemical reactions .

Biochemical Pathways

It is known that hydrazine derivatives can be involved in the reduction and functionalization of graphene oxide , but the relevance of this to biological systems is unclear.

Biochemical Analysis

Biochemical Properties

(4-Fluoro-2-(trifluoromethyl)phenyl)hydrazine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a phenylhydrazine-based reductant containing fluorine atoms in the one-step reduction and functionalization of graphene oxide . The nature of these interactions often involves the formation of covalent bonds with the target biomolecules, leading to changes in their structure and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause serious eye irritation and respiratory irritation, indicating its potential impact on cellular health and function . Additionally, its role in the reduction and functionalization of graphene oxide suggests it may influence cellular processes related to oxidative stress and redox balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s ability to participate in the reduction and functionalization of graphene oxide indicates its potential to interact with various biomolecules, altering their activity and function . These interactions may involve the formation of covalent bonds, leading to changes in the structure and function of the target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. It is typically stored at room temperature or in a refrigerator to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as its use in organic synthesis and pharmaceuticals . At higher doses, it may cause toxic or adverse effects, including skin irritation, serious eye irritation, and respiratory irritation . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, its role in the reduction and functionalization of graphene oxide suggests it may participate in metabolic pathways related to oxidative stress and redox balance . These interactions can lead to changes in the levels of metabolites and the overall metabolic state of the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s ability to form covalent bonds with biomolecules may also affect its transport and distribution, leading to changes in its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function . For example, its role in the reduction and functionalization of graphene oxide suggests it may localize to areas of the cell involved in oxidative stress and redox balance .

Properties

IUPAC Name |

[4-fluoro-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQZKXJBQIKMPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80660166 | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502496-21-1 | |

| Record name | Hydrazine, [4-fluoro-2-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502496-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Fluoro-2-(trifluoromethyl)phenyl]hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80660166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

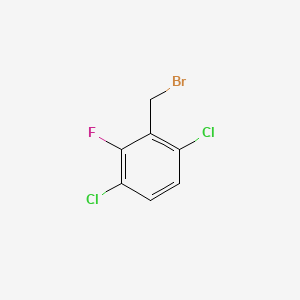

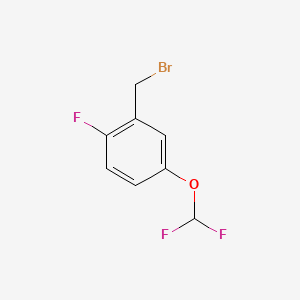

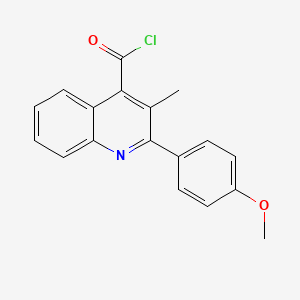

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

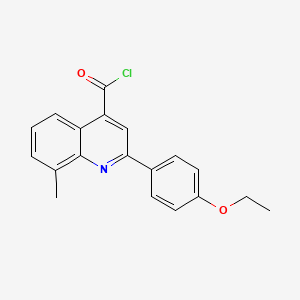

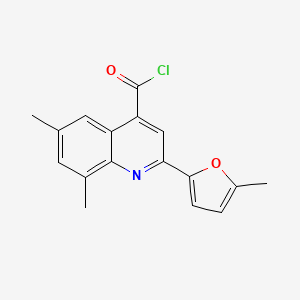

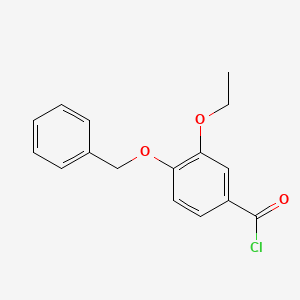

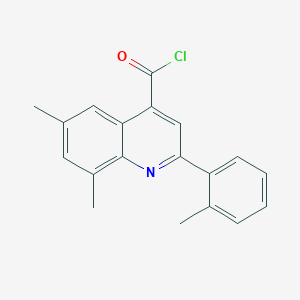

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)